molecular formula C21H18FN3S B2843986 5-(4-fluorophenyl)-6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine CAS No. 683779-96-6

5-(4-fluorophenyl)-6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2843986
CAS No.: 683779-96-6
M. Wt: 363.45
InChI Key: HEOFQBTYQPPMHU-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The compound also features a 4-fluorophenyl group, a methyl group, and a phenethylamine moiety, contributing to its unique chemical properties and potential biological activities.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Compounds with similar structures have been known to target various enzymes and receptors in the body .

Mode of Action

It is believed to interact with its targets, leading to changes in cellular processes . The compound’s interaction with its targets could lead to the inhibition or activation of these targets, resulting in changes in cellular functions .

Biochemical Pathways

The compound is likely to affect several biochemical pathways. For instance, it has been suggested that it acts as an inhibitor for cAMP-phosphodiesterase platelets and supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . .

Pharmacokinetics

Compounds with similar structures have been shown to have good bioavailability . The compound’s pharmacokinetic properties would significantly impact its bioavailability and efficacy.

Result of Action

It is believed that the compound could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the introduction of different halogen atoms on the phenyl ring caused different effects on the antitubercular activity against the GFP reporter strain of Mtb .

Preparation Methods

The synthesis of 5-(4-fluorophenyl)-6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor.

    Introduction of the 4-fluorophenyl group: This step often involves a substitution reaction where a fluorinated aromatic compound is introduced to the core structure.

    Attachment of the phenethylamine moiety: This can be accomplished through a nucleophilic substitution reaction, where the amine group reacts with an appropriate electrophilic site on the core structure.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

5-(4-fluorophenyl)-6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the thieno[2,3-d]pyrimidine core are replaced by other substituents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction conditions (e.g., temperature, pressure).

Scientific Research Applications

5-(4-fluorophenyl)-6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.

Comparison with Similar Compounds

5-(4-fluorophenyl)-6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the core, leading to variations in their chemical and biological properties.

    Fluorinated aromatic compounds: Compounds with fluorine atoms on aromatic rings often exhibit unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.

    Phenethylamine derivatives: These compounds contain the phenethylamine moiety and are known for their diverse biological activities, including neurotransmitter modulation and psychoactive effects.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-fluorophenyl)-6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3S/c1-14-18(16-7-9-17(22)10-8-16)19-20(24-13-25-21(19)26-14)23-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOFQBTYQPPMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)NCCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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